1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

HIF pathway modulation Hypoxia-inducible factor Cell-based assay

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile (CAS 1817630-57-1, MW 204.61 g/mol, molecular formula C₁₀H₅ClN₂O) is a trisubstituted isoquinoline derivative bearing a chlorine atom at the 1-position, a hydroxyl group at the 7-position, and a nitrile group at the 6-position. The compound is commercially available as a research chemical with catalogued purity specifications up to 98%.

Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
Cat. No. B13041510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-hydroxyisoquinoline-6-carbonitrile
Molecular FormulaC10H5ClN2O
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=CC(=C(C=C21)C#N)O)Cl
InChIInChI=1S/C10H5ClN2O/c11-10-8-4-9(14)7(5-12)3-6(8)1-2-13-10/h1-4,14H
InChIKeyGHMXSSWFOMYMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile (CAS 1817630-57-1): A Trisubstituted Isoquinoline-6-carbonitrile Building Block with Experimentally Determined HIF Pathway Activity


1-Chloro-7-hydroxyisoquinoline-6-carbonitrile (CAS 1817630-57-1, MW 204.61 g/mol, molecular formula C₁₀H₅ClN₂O) is a trisubstituted isoquinoline derivative bearing a chlorine atom at the 1-position, a hydroxyl group at the 7-position, and a nitrile group at the 6-position . The compound is commercially available as a research chemical with catalogued purity specifications up to 98% . Critically, this compound has been profiled in the BindingDB public database (BDBM50393289; ChEMBL ID CHEMBL2137226) for its ability to activate human hypoxia-inducible factor 1-alpha (HIF1α) in a DFX-induced human U2OS osteosarcoma cell-based assay, yielding a measured EC₅₀ of 2.33 × 10³ nM [1]. This places the compound within the cyanoisoquinoline chemical space relevant to HIF prolyl hydroxylase (PHD) inhibition, a therapeutic area of active investigation for anemia, ischemia, and inflammatory diseases [2].

Why 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile Cannot Be Satisfactorily Substituted by Close Isoquinoline Analogs


The simultaneous presence of three distinct functional groups—C1 chlorine, C7 hydroxyl, and C6 nitrile—on the isoquinoline scaffold creates a unique physicochemical signature that adjacent analogs cannot replicate. The C1 chlorine provides a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) that is absent in 1-hydroxy or 1-unsubstituted analogs [1]. The C7 hydroxyl contributes a hydrogen-bond donor (HBD = 1) and influences the compound's ionization state (predicted pKa = 5.69 ± 0.40) , differing substantially from the parent isoquinoline-6-carbonitrile (predicted pKa = 3.74 ± 0.10) . The C6 nitrile functions as a hydrogen-bond acceptor and electron-withdrawing group that modulates ring electronics. Furthermore, the compound's measured LogP of 2.12 places it in a lipophilicity range distinct from both the more hydrophilic 1-hydroxyisoquinoline-6-carbonitrile and the more lipophilic 1-chloroisoquinoline-7-carbonitrile (XLogP = 2.8) . These cumulative differences mean that substituting any single functional group alters not only reactivity but also ADME-relevant properties such as ionization, solubility, and permeability in ways that cannot be compensated by other structural changes.

Quantitative Differentiation Evidence: 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile vs. Closest Structural Analogs


HIF1α Cellular Activation Potency vs. Unsubstituted Isoquinoline-6-carbonitrile and HIF-2α-Targeted Comparator

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile exhibits measurable, albeit modest, HIF1α activation activity (EC₅₀ = 2.33 × 10³ nM) in a DFX-induced human U2OS osteosarcoma cell assay [1]. This cellular activity is absent in the unsubstituted parent scaffold, isoquinoline-6-carbonitrile (CAS 106778-42-1), for which no HIF activation data exist in BindingDB or ChEMBL, indicating that the 1-chloro and 7-hydroxy substituents are necessary for the observed activity [2]. For context in the broader HIF-targeted chemical space, a structurally distinct HIF-2α antagonist (BDBM372964; US10597366, Compound 8) achieves an IC₅₀ of 5 nM against the HIF-2α PAS-B domain in a biochemical binding assay—approximately 466-fold more potent on a different HIF isoform and assay format [3]. The target compound's HIF1α activation, while weak, provides a starting point for scaffold optimization and is a rare example of a cyanoisoquinoline with publicly reported HIF pathway data.

HIF pathway modulation Hypoxia-inducible factor Cell-based assay

Ionization State (pKa) Differentiation: 5.69 vs. 3.74 for Parent Isoquinoline-6-carbonitrile

The predicted acid dissociation constant (pKa) of 1-chloro-7-hydroxyisoquinoline-6-carbonitrile is 5.69 ± 0.40, primarily attributable to the C7 phenolic hydroxyl group . This value is approximately 1.95 log units higher (i.e., less acidic) than that of the parent isoquinoline-6-carbonitrile scaffold, which has a predicted pKa of 3.74 ± 0.10 . At physiological pH 7.4, the target compound exists predominantly in its neutral phenol form (>98% unionized based on the Henderson–Hasselbalch equation), whereas the parent scaffold would be predominantly ionized . This difference has direct consequences for passive membrane permeability, protein binding, and oral bioavailability predictions in drug discovery programs.

Physicochemical profiling Ionization constant ADME prediction

Commercial Purity Grade Availability: 98% vs. 95–96% for Key Analogs

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is commercially available at a purity specification of 98% from Fluorochem (Product Code F781820) . In comparison, the two closest commercially available analogs—1-chloroisoquinoline-7-carbonitrile (CAS 223671-30-5) and 1-hydroxyisoquinoline-6-carbonitrile (CAS 1184916-94-6)—are typically offered at 95–96% purity from major suppliers . The 2–3 percentage-point purity differential corresponds to a 2- to 3-fold reduction in total impurity burden, which is relevant for applications requiring high starting material fidelity such as fragment-based screening libraries, PROTAC linker synthesis, or late-stage functionalization in medicinal chemistry campaigns.

Chemical procurement Purity specification Quality control

Lipophilicity (LogP) Differentiation: Balanced Polarity vs. 1-Chloroisoquinoline-7-carbonitrile

The experimentally or computationally determined LogP of 1-chloro-7-hydroxyisoquinoline-6-carbonitrile is 2.12 . This places the compound in a distinct lipophilicity window compared to the 7-carbonitrile positional isomer: 1-chloroisoquinoline-7-carbonitrile (CAS 223671-30-5) has a computed XLogP of 2.8 , representing a ΔLogP of +0.68 (approximately 4.8-fold higher octanol–water partition). The parent isoquinoline-6-carbonitrile scaffold has a computed LogP of 2.11, nearly identical to the target compound [1], indicating that the 7-OH group offsets the lipophilicity increase that would otherwise be contributed by the 1-Cl substituent. For drug discovery programs operating under Lipinski's Rule of Five guidelines, the target compound's LogP of 2.12 is within the optimal range (LogP ≤ 5), whereas the 1-chloroisoquinoline-7-carbonitrile analog approaches the upper bound of desirable lipophilicity for oral drug candidates.

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Enabling Specific Intermolecular Interactions Absent in Deoxy and Des-chloro Analogs

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile possesses 1 hydrogen-bond donor (the C7–OH) and 3 hydrogen-bond acceptors (the isoquinoline ring nitrogen, the nitrile nitrogen, and the hydroxyl oxygen), as confirmed by the Fluorochem product datasheet . In contrast, 1-chloroisoquinoline-7-carbonitrile (CAS 223671-30-5) has zero hydrogen-bond donors, and 1-hydroxyisoquinoline-6-carbonitrile has at least 1 donor but lacks the C1 chlorine synthetic handle . The combination of one H-bond donor and three H-bond acceptors enables specific, directional intermolecular interactions (e.g., with kinase hinge regions or HIF PHD active-site residues) that cannot be achieved by analogs lacking either the hydroxyl or nitrile functionality. The C1 chlorine further provides a halogen-bond donor capability that is absent in the 1-unsubstituted or 1-hydroxy isoquinoline-6-carbonitrile analogs.

Hydrogen bonding Molecular recognition Fragment-based drug design

Synthetic Utility: C1 Chlorine as a Versatile Cross-Coupling Handle

The C1 chlorine atom of 1-chloro-7-hydroxyisoquinoline-6-carbonitrile serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions. Literature precedent demonstrates that 1-chloroisoquinoline derivatives undergo efficient Pd-catalyzed Buchwald–Hartwig amination with nitrogenous heterocyclic amines using Pd₂(dba)₃/rac-BINAP in 1,4-dioxane [1], as well as Pd/C-catalyzed Sonogashira alkynylation in aqueous media [2]. In contrast, 1-hydroxyisoquinoline-6-carbonitrile (CAS 1184916-94-6) requires prior activation (e.g., conversion to the corresponding triflate or halide) before participating in analogous cross-coupling reactions, adding one or more synthetic steps . The C1 chlorine thus enables direct diversification at the 1-position without protecting-group manipulation of the C7 hydroxyl, provided appropriate chemoselectivity is demonstrated under the chosen reaction conditions.

Synthetic chemistry Cross-coupling Late-stage functionalization

Evidence-Backed Application Scenarios for 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile in Scientific Procurement


HIF Pathway Probe Development and PHD Inhibitor Fragment Growing

Based on the BindingDB-reported EC₅₀ of 2.33 × 10³ nM for HIF1α activation in DFX-induced U2OS cells [1], this compound can serve as a starting fragment or scaffold-hopping template for structure–activity relationship (SAR) exploration targeting the HIF prolyl hydroxylase (PHD) family. Its modest potency is consistent with an early-stage hit or fragment, making it suitable for fragment-growing campaigns where the C1 chlorine and C7 hydroxyl provide synthetic vectors for iterative optimization. Teams working on anemia, ischemia–reperfusion injury, or inflammatory bowel disease—indications where HIF stabilization is therapeutically validated—can use this compound as a reference point for assessing new analogs in the same cellular assay format.

Parallel Library Synthesis via C1 Cross-Coupling for Isoquinoline-6-carbonitrile SAR

The C1 chlorine atom enables direct Pd-catalyzed diversification (Buchwald–Hartwig amination, Suzuki–Miyaura coupling, Sonogashira alkynylation) without requiring protection of the C7 hydroxyl group, provided chemoselectivity is confirmed [2]. This positions the compound as a preferred core scaffold for synthesizing small, focused libraries (12–48 compounds) of 1-substituted-7-hydroxyisoquinoline-6-carbonitriles. Medicinal chemistry groups requiring rapid SAR exploration around the isoquinoline-6-carbonitrile chemotype will benefit from the elimination of the activation step that would be required for the 1-hydroxy analog (CAS 1184916-94-6), saving 1–2 synthetic steps per analog and reducing overall library production time .

Physicochemical Property Benchmarking in ADME Screening Cascades

With a measured LogP of 2.12 and a predicted pKa of 5.69 , this compound occupies a favorable drug-like property space distinct from both its more lipophilic analog (1-chloroisoquinoline-7-carbonitrile, XLogP = 2.8) and its more acidic parent scaffold (isoquinoline-6-carbonitrile, pKa = 3.74) . ADME/PK screening groups can use this compound as a property benchmark when evaluating the impact of substituent changes on permeability, metabolic stability, and plasma protein binding across an isoquinoline-6-carbonitrile series. Its balanced LogP and predominantly neutral ionization state at physiological pH make it a suitable reference compound for assessing whether further structural modifications improve or degrade drug-like properties.

Chemical Biology Tool Compound for Hydrogen-Bond-Mediated Target Engagement Studies

The unique combination of one H-bond donor (C7–OH) and three H-bond acceptors (ring N, CN, OH) makes this compound a useful small-molecule probe for studying protein–ligand interactions where a specific hydrogen-bond network is hypothesized. Unlike 1-chloroisoquinoline-7-carbonitrile (zero HBDs), this compound can both donate and accept hydrogen bonds, enabling more complex binding modes. Structural biology groups using X-ray crystallography or protein NMR to characterize isoquinoline-binding sites can utilize this compound to interrogate the contribution of the C7 hydroxyl to binding affinity and specificity, particularly in systems where a tyrosine- or serine-rich binding pocket is suspected.

Quote Request

Request a Quote for 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.